N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide

TRADD-N binding affinity surface plasmon resonance target engagement

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide, commonly referred to as ICCB-19 (hydrochloride salt CAS 1803605-68-6), is a synthetic small-molecule inhibitor of TNFR1-associated death domain protein (TRADD). It was discovered through a multiplex high-throughput screen designed to identify compounds capable of simultaneously restoring autophagy and blocking apoptosis.

Molecular Formula C12H21N3OS
Molecular Weight 255.38 g/mol
Cat. No. B11933269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide
Molecular FormulaC12H21N3OS
Molecular Weight255.38 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)CSC2=NCCN2
InChIInChI=1S/C12H21N3OS/c16-11(9-17-12-13-7-8-14-12)15-10-5-3-1-2-4-6-10/h10H,1-9H2,(H,13,14)(H,15,16)
InChIKeyMINNXTQGIRDHAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ICCB-19 (N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide) – TRADD Inhibitor Procurement Guide


N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide, commonly referred to as ICCB-19 (hydrochloride salt CAS 1803605-68-6), is a synthetic small-molecule inhibitor of TNFR1-associated death domain protein (TRADD). It was discovered through a multiplex high-throughput screen designed to identify compounds capable of simultaneously restoring autophagy and blocking apoptosis [1]. ICCB-19 binds to a defined pocket on the N-terminal TRAF2-binding domain of TRADD (TRADD-N), disrupting its interaction with both the C-terminal domain (TRADD-C) and TRAF2, thereby modulating the ubiquitination of RIPK1 and beclin 1 [1]. The compound is supplied as a hydrochloride salt with a molecular weight of 291.84 g/mol and is typically solubilized in DMSO for in vitro applications .

Why ICCB-19 Cannot Be Replaced by Generic RIPK1 Inhibitors or Other Autophagy Modulators


Direct pharmacological targeting of TRADD represents a mechanistically distinct strategy compared to conventional apoptosis or autophagy modulation. ICCB-19 binds to the N-terminal domain of TRADD with a KD of 2.30 μM, an interaction that cannot be replicated by RIPK1 kinase inhibitors (e.g., Necrostatin-1, GSK'872), which act downstream of TRADD recruitment or on parallel necroptotic pathways, nor by mTOR-dependent autophagy inducers such as rapamycin [1]. The structurally related but inactive analog ICCB-19i demonstrates no detectable binding to TRADD-N and fails to rescue cell viability, confirming that TRADD engagement—not off-target effects—is responsible for the compound's dual pro-autophagy and anti-apoptotic phenotype [2]. This target-specific mechanism means that generic substitution based solely on similar cellular readouts (e.g., LC3-II induction) will not recapitulate ICCB-19's ability to simultaneously block extrinsic apoptosis and restore proteostasis in proteinopathy models.

ICCB-19 Quantitative Differentiation Evidence vs. Apt-1, ICCB-19i, and RIPK1 Inhibitors


Head-to-Head Affinity Comparison: ICCB-19 vs. Apt-1 Binding to TRADD-N by SPR

Surface plasmon resonance (SPR) analysis demonstrates that both ICCB-19 and Apt-1 (Apostatin-1) bind directly to the N-terminal domain of TRADD, with KD values of 2.30 μM for ICCB-19 and 2.17 μM for Apt-1. The structurally related inactive analog ICCB-19i shows no detectable binding under identical conditions [1]. This confirms that the cycloheptyl-imidazoline scaffold of ICCB-19 engages the same TRADD-N pocket as Apt-1 with comparable affinity, validating its use as a chemical probe orthogonal to Apt-1 in target engagement studies.

TRADD-N binding affinity surface plasmon resonance target engagement

Functional Potency Comparison: ICCB-19 vs. Apt-1 in Protecting Against Velcade-Induced Apoptosis

In a standardized Jurkat cell apoptosis assay, ICCB-19 protects against Velcade (bortezomib, 50 nM)-induced cell death with an IC50 of 1.12 μM. Under identical assay conditions, Apt-1 exhibits an IC50 of approximately 0.97 μM [1][2]. Both compounds were tested at concentrations up to 10 μM in the primary screening cascade, with dose-response curves generated from n=3 biologically independent samples [1]. The difference in potency (IC50 ratio of ~1.15-fold) indicates that ICCB-19 is marginally less potent than Apt-1 in this apoptotic protection model.

apoptosis inhibition Jurkat cell assay Velcade/bortezomib

Functional Potency in RIPK1-Dependent Apoptosis (RDA) Model: ICCB-19 vs. Apt-1

In a murine embryonic fibroblast (MEF) model of RIPK1-dependent apoptosis (RDA), ICCB-19 protects cells with an IC50 of 2.01 μM when co-treated with mTNF (1 ng/mL) and the TAK1 inhibitor 5Z-7-Oxozeaenol (0.5 μM) for 8 h. Apt-1 exhibits an IC50 of approximately 1 μM in the same assay [1]. The ICCB-19 inactive analog ICCB-19i provides no protection at any tested concentration [1]. This establishes ICCB-19 as a functional TRADD inhibitor with approximately 2-fold lower potency than Apt-1 in this specific apoptosis context.

RIPK1-dependent apoptosis MEF assay TRADD inhibition

Target Binding Specificity: ICCB-19 vs. Inactive Analog ICCB-19i by NMR and Thermal Shift Assay

1H-15N HSQC NMR titration experiments confirm that both ICCB-19 (500 μM) and Apt-1 (500 μM) induce significant chemical shift perturbations in 15N-labeled TRADD-N (250 μM), whereas the structurally similar control compound ICCB-19i (500 μM) produces no detectable perturbation [1]. In thermal shift assays, ICCB-19 and Apt-1 each increase the melting temperature (Tm) of TRADD-N by 3.7°C, while ICCB-19i has no effect [1]. Saturation transfer difference (STD)-NMR further validated that ICCB-19 and Apt-1, but not ICCB-19i, bind TRADD-N [1].

target specificity NMR binding assay thermal shift assay

Autophagy Flux Induction: ICCB-19/Apt-1 vs. mTOR-Dependent Pathway (Rapamycin Baseline)

ICCB-19 and Apt-1 induce autophagic flux through a TRADD-dependent, mTOR-independent mechanism. In H4 cells, treatment with ICCB-19/Apt-1 (10 μM, 6 h) increases LC3-II levels, and co-treatment with the lysosomal inhibitor NH4Cl (20 mM) further elevates LC3-II above either agent alone, confirming enhanced autophagic flux rather than lysosomal blockade [1]. In a long-lived protein degradation assay, ICCB-19/Apt-1 (10 μM) stimulate protein turnover to levels comparable to rapamycin (positive control), quantified as fold-change relative to untreated cells [1]. Unlike rapamycin, ICCB-19 does not inhibit mTOR, as evidenced by unchanged mTOR substrate phosphorylation [2]. This mTOR-sparing mechanism avoids the immunosuppressive and metabolic side effects associated with chronic rapamycin treatment.

autophagy flux LC3-II long-lived protein degradation

In Vivo Efficacy in Osteoarthritis Model: ICCB-19 vs. Vehicle Control

In a mouse model of osteoarthritis (OA), intra-articular injection of ICCB-19 rescued the expression of collagen alpha-1(II) chain and LC3 (autophagy marker), and significantly mitigated cartilage degeneration compared to vehicle-treated OA mice [1]. The study demonstrated that ICCB-19 blocks TNF-α-TRADD-mediated chondrocyte necroptosis by suppressing TAK1-NF-κB phosphorylation, and that co-treatment with the autophagy inhibitor 3-Methyladenine (3-MA) compromised ICCB-19's protective effects, confirming mechanism specificity [1]. This provides direct in vivo pharmacodynamic evidence that is currently unavailable for Apt-1 in OA models.

osteoarthritis cartilage degeneration intra-articular injection

ICCB-19 (N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide) – Validated Research Application Scenarios


Orthogonal TRADD Target Engagement Studies Requiring Structurally Distinct Chemical Probes

ICCB-19 (KD 2.30 μM for TRADD-N) serves as a structurally orthogonal chemical probe to Apt-1 (KD 2.17 μM) for TRADD target engagement validation. When used alongside the inactive analog ICCB-19i (no detectable binding), researchers can demonstrate that observed biological effects are specifically attributable to TRADD-N pocket engagement rather than off-target activity [1]. This orthogonal pair approach is essential for meeting rigorous chemical biology target validation standards, such as those recommended for probe compounds in academic drug discovery.

mTOR-Independent Autophagy Activation in Neurodegenerative Proteinopathy Models

ICCB-19 activates autophagy through a TRADD-dependent, mTOR-sparing mechanism, as evidenced by LC3-II flux assays and long-lived protein degradation studies [1]. This property makes ICCB-19 particularly valuable for neurodegenerative disease research involving mutant tau, α-synuclein, or huntingtin accumulation, where mTOR inhibition by rapamycin would confound interpretation due to its immunosuppressive effects. ICCB-19 at 10 μM restores cellular homeostasis in cells with accumulated mutant proteins without altering mTOR signaling [1].

Osteoarthritis and Cartilage Degeneration Preclinical Studies

ICCB-19 has demonstrated in vivo efficacy in an osteoarthritis mouse model, where intra-articular injection rescued collagen II expression, restored LC3 autophagy marker levels, and mitigated cartilage degeneration by blocking the TNF-α-TRADD-TAK1-NF-κB signaling axis [2]. This direct disease-model validation makes ICCB-19 a preferred chemical tool for OA research programs investigating TRADD-mediated chondrocyte necroptosis and cartilage protection, especially given the absence of comparable in vivo OA data for Apt-1.

Apoptosis and Necroptosis Mechanistic Studies Requiring Simultaneous Pathway Modulation

ICCB-19 uniquely enables simultaneous inhibition of extrinsic apoptosis and activation of autophagy through a single target (TRADD), as demonstrated by its IC50 values of 1.12 μM (Velcade-induced apoptosis in Jurkat cells) and 2.01 μM (RIPK1-dependent apoptosis in MEFs) [1]. Unlike RIPK1 kinase inhibitors (e.g., Necrostatin-1) that block necroptosis but do not activate autophagy, or autophagy inducers like rapamycin that do not block apoptosis, ICCB-19 provides a dual-action pharmacological tool for studying the interplay between cell death and proteostasis pathways.

Quote Request

Request a Quote for N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.